molecular formula C9H16O5 B008374 Diethyl 2-hydroxypentanedioate CAS No. 69134-53-8

Diethyl 2-hydroxypentanedioate

Cat. No.: B008374
CAS No.: 69134-53-8
M. Wt: 204.22 g/mol
InChI Key: DYLHSDCNOUDICA-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxypentanedioate is a chemical compound with the molecular formula C9H16O5. It is a diester obtained by the formal condensation of both carboxy groups of 2-hydroxyglutaric acid with two molecules of ethanol

Preparation Methods

Diethyl 2-hydroxypentanedioate can be synthesized through the esterification of 2-hydroxyglutaric acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under alkaline conditions. For example, benzylation occurs via deprotonation with sodium hydride (NaH), followed by reaction with benzyl bromide (BnBr):

Reaction:
Diethyl 2-hydroxypentanedioate + NaH + BnBr → Diethyl 2-(benzyloxy)pentanedioate (S2)

Conditions:

  • Solvent: Dry DMF

  • Temperature: 0°C → room temperature

  • Time: 2 hours

Key Data:

ReagentMolar RatioProduct YieldPurity (HPLC)
NaH2:185%>95%
BnBr2:1

This reaction replaces the hydroxyl group with a benzyloxy group, enhancing steric protection for downstream synthetic applications .

Hydrolysis Reactions

The ester groups are hydrolyzed to carboxylic acids under basic conditions:

Reaction:
Diethyl 2-(benzyloxy)pentanedioate + KOH → 2-(Benzyloxy)pentanedioic acid (S3)

Conditions:

  • Solvent: Ethanol/water (1:1)

  • Temperature: Room temperature

  • Time: 12 hours

Key Data:

ParameterValue
KOH Concentration1.5 M
Yield92%
Purity (MS)[M-H]⁻: 237.1

Hydrolysis restores the carboxylic acid functionality while retaining the benzyl-protected hydroxyl group .

Acylation and Chlorination

The carboxylic acid intermediate undergoes chlorination followed by esterification:

Step 1: Chlorination
2-(Benzyloxy)pentanedioic acid + Oxalyl chloride → Acid chloride intermediate

Conditions:

  • Catalyst: DMF (2 drops)

  • Solvent: Dichloromethane (DCM)

  • Time: 3 hours

Step 2: Esterification
Acid chloride + Benzyl alcohol (BnOH) → 2,5-Bis(benzyloxy)-5-oxopentanoic acid (S4)

Conditions:

  • Base: Triethylamine (TEA)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 78%

Key Data:

ReagentRoleOutcome
Oxalyl chlorideChlorinating agentConverts -COOH to -COCl
BnOHNucleophileForms benzyl ester

This two-step process enables selective functionalization for peptide synthesis applications .

Redox Reactivity

While direct experimental data on redox reactions of this compound is limited, analogous pathways suggest:

  • Oxidation: The hydroxyl group could be oxidized to a ketone using agents like KMnO₄ or CrO₃.

  • Reduction: Ester groups may be reduced to alcohols via LiAlH₄, though competing hydroxyl group reactivity requires protection.

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductApplication
SubstitutionNaH, BnBr, DMF, 0°C → RTDiethyl 2-(benzyloxy)pentanedioateProtecting hydroxyl groups
HydrolysisKOH, EtOH/H₂O, RT2-(Benzyloxy)pentanedioic acidAcid intermediate synthesis
AcylationOxalyl chloride, BnOH, TEA, THFBis-benzyl esterPeptide modification

Research Implications

  • Synthetic Utility: The compound serves as a versatile intermediate in multi-step organic synthesis, particularly for protecting-group strategies .

  • Biological Relevance: Derivatives like 2-hydroxyglutarate (via hydrolysis) are implicated in metabolic pathways, though direct biological studies on the diester remain limited .

Scientific Research Applications

Synthesis Method

Diethyl 2-hydroxypentanedioate is synthesized through the esterification of 2-hydroxyglutaric acid with ethanol, typically using an acid catalyst such as sulfuric acid. The reaction conditions involve heating under reflux to promote complete conversion into the ester form.

Scientific Research

This compound serves as an important intermediate in the synthesis of various organic compounds. Its role as a metabolite in biochemical pathways makes it valuable for studies related to metabolism and enzymatic activity.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications, particularly in developing drugs targeting metabolic disorders. Its ability to interact with specific molecular targets enables it to influence metabolic pathways, making it a candidate for drug development.

Industrial Applications

In the chemical industry, this compound is utilized as a building block for more complex molecules. It is involved in producing specialty chemicals that find applications in various sectors, including agriculture and materials science.

Biochemical Studies

As a metabolite, this compound can be used in biochemical research to understand metabolic processes better. It can serve as a substrate or inhibitor in enzyme assays, helping elucidate enzyme mechanisms and metabolic pathways.

Case Study 1: Metabolic Pathway Investigation

In a study investigating metabolic disorders, this compound was used to explore its effects on cellular respiration rates in cultured cells. The results indicated that the compound could modulate key enzymes involved in glycolysis, suggesting its potential role as a therapeutic agent for metabolic diseases.

Case Study 2: Synthetic Organic Chemistry

Researchers utilized this compound as an intermediate in synthesizing novel bioactive compounds. The synthesis pathway demonstrated high yields and selectivity, showcasing the compound's utility in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in biochemical reactions that are essential for cellular function. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. The ester groups can undergo hydrolysis to release 2-hydroxyglutaric acid, which further participates in metabolic pathways.

Comparison with Similar Compounds

Diethyl 2-hydroxypentanedioate is similar to other diesters of dicarboxylic acids, such as diethyl succinate and diethyl malonate. its unique structure, with a hydroxyl group on the carbon chain, distinguishes it from these compounds. This hydroxyl group imparts different chemical reactivity and biological activity compared to other diesters. Similar compounds include:

These compounds share similar ester functional groups but differ in their specific chemical and biological properties.

Biological Activity

Diethyl 2-hydroxypentanedioate, also known as diethyl 2-hydroxyglutarate, is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is a diester with the molecular formula C9H16O5C_9H_{16}O_5. The presence of the hydroxyl group contributes to its unique chemical reactivity and biological properties compared to other diesters. This compound can undergo hydrolysis to yield 2-hydroxyglutaric acid, which plays a significant role in metabolic pathways.

The biological activity of this compound is primarily attributed to its role as a metabolite in several biochemical pathways:

  • Metabolism : It is involved in metabolic processes where it can influence enzyme activities through hydrogen bonding interactions due to its hydroxyl group. This interaction can modulate the function of various proteins and enzymes essential for cellular metabolism.
  • Therapeutic Potential : Research indicates that this compound may have therapeutic applications, particularly in targeting metabolic disorders. Its ability to participate in metabolic pathways positions it as a candidate for drug development aimed at conditions such as diabetes or obesity.

Case Studies and Research Findings

  • Metabolic Studies :
    • A study highlighted the importance of this compound in metabolic pathways, particularly focusing on its conversion into 2-hydroxyglutaric acid. This metabolite has been shown to affect cellular energy metabolism and may play a role in cancer metabolism by influencing the TCA cycle .
  • Neurotoxicity Screening :
    • In a high-throughput screening study involving human neural stem cells (NSCs), this compound was included among compounds evaluated for neurotoxicity. While specific results regarding its toxicity were not detailed, the screening methodology emphasizes the relevance of such compounds in understanding neurotoxic effects and potential therapeutic interventions .
  • Cancer Research :
    • The compound's analogs have been studied for their effects on glycolysis regulation in cancer cells. Similar compounds have demonstrated the ability to inhibit glycolytic pathways, suggesting that this compound may possess similar properties that could be exploited in cancer therapy .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H16O5Metabolite in TCA cycle, potential anti-cancer agent
2-Hydroxyglutaric AcidC5H6O5Oncometabolite, affects T-cell metabolism
Diethyl SuccinateC8H14O4Intermediate in organic synthesis

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diethyl 2-hydroxypentanedioate, and how do they influence experimental design?

  • Answer : The compound’s boiling point (291.8°C), density (1.122 g/cm³), and refractive index (1.448) are critical for determining solvent compatibility, reaction temperatures, and purification methods (e.g., distillation or recrystallization). Its hydroxyl group introduces polarity, necessitating anhydrous conditions during synthesis to avoid side reactions. Characterize purity using HPLC or NMR, referencing spectral libraries for validation .

Q. What synthetic methodologies are recommended for producing this compound with high yield?

  • Answer : Optimize esterification of 2-hydroxypentanedioic acid with ethanol using acid catalysis (e.g., H₂SO₄). Monitor reaction progress via FTIR for ester C=O peak emergence (~1740 cm⁻¹) and track hydroxyl group disappearance. Purify via vacuum distillation (considering its boiling point) or column chromatography. Yield improvements may require stoichiometric adjustments, temperature control, or molecular sieves to absorb water .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Answer : Use a combination of techniques:

  • NMR : Compare ¹H/¹³C spectra to PubChem/CAS data (e.g., δ ~4.1 ppm for ester CH₂ groups).
  • FTIR : Confirm ester (1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular ion peak at m/z 204.22 (C₉H₁₆O₅).
    Cross-reference with literature and append raw spectral data in supplementary materials .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions, and how can this be systematically tested?

  • Answer : Design kinetic stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use Arrhenius plots to predict shelf-life. Note: The hydroxyl group may render it prone to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Q. What computational approaches can predict this compound’s reactivity in catalytic systems?

  • Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to model transition states for ester hydrolysis or nucleophilic attacks. Parameterize using experimentally derived bond lengths and angles (from crystallography or NMR). Validate with kinetic isotope effect studies or isotopic labeling .

Q. How can researchers resolve contradictions in literature regarding the compound’s biological activity?

  • Answer : Conduct a systematic review using PRISMA guidelines to identify methodological inconsistencies (e.g., cell line variability, concentration ranges). Replicate key studies under standardized conditions (e.g., MTT assays in HEK293 vs. HepG2 cells). Perform meta-analysis to quantify effect size heterogeneity .

Q. Methodological Best Practices

Q. How can researchers optimize data presentation for peer-reviewed journals?

  • Answer : Include processed data (e.g., kinetic plots, spectral deconvolution) in the main text, with raw datasets in appendices. Use SI units and IUPAC nomenclature. For structural figures, provide high-resolution renderings (ChemDraw or PyMOL) and deposit spectral data in public repositories (e.g., Zenodo) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Answer : Apply nonlinear regression for dose-response curves (Hill equation) and assess significance with Tukey’s HSD test. For omics data, use false discovery rate (FDR) correction. Report effect sizes (Cohen’s d) and confidence intervals .

Properties

IUPAC Name

diethyl 2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHSDCNOUDICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533579
Record name Diethyl 2-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69134-53-8
Record name Diethyl 2-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl 2-hydroxypentanedioate
Diethyl 2-hydroxypentanedioate
Diethyl 2-hydroxypentanedioate
Diethyl 2-hydroxypentanedioate
Diethyl 2-hydroxypentanedioate
Diethyl 2-hydroxypentanedioate

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